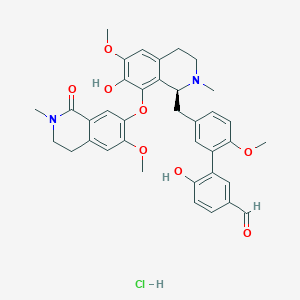

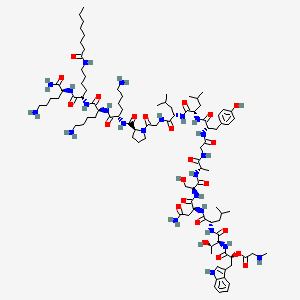

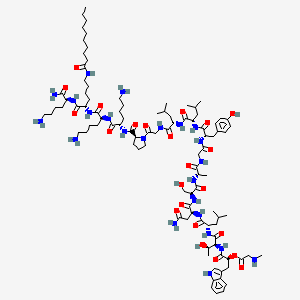

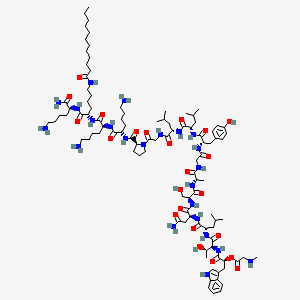

![molecular formula C63H113N11O14 B10838839 [(D)MeSer]3-[(40-OH) MeLeu]4-Cyclosporin A](/img/structure/B10838839.png)

[(D)MeSer]3-[(40-OH) MeLeu]4-Cyclosporin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

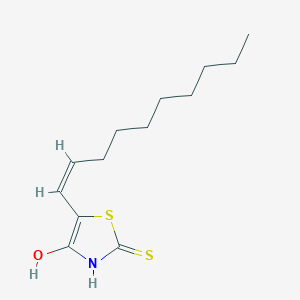

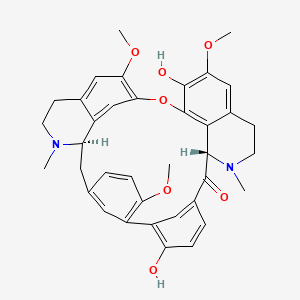

[(D)MeSer]3-[(40-OH) MeLeu]4-Cyclosporine A est un dérivé de la Cyclosporine A, un peptide cyclique connu pour ses propriétés immunosuppressives. Ce composé a été modifié pour inclure un groupe hydroxyle en position 40 de l'unité N-méthyl-L-leucine et une D-méthyl-sérine en position trois. Ces modifications visent à améliorer son activité biologique tout en réduisant ses effets immunosuppresseurs .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de [(D)MeSer]3-[(40-OH) MeLeu]4-Cyclosporine A implique l'incorporation de résidus d'acides aminés spécifiques dans la structure peptidique cyclique. Les étapes clés comprennent :

Incorporation de la D-méthyl-sérine : Ceci est réalisé par des réactions de couplage peptidique utilisant des techniques standard de synthèse peptidique.

Introduction du groupe hydroxyle en position 40 : Cela peut être fait par des réactions d'oxydation sélective utilisant des agents oxydants appropriés.

Méthodes de production industrielle

La production industrielle de ce composé suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique :

Fermentation : Utiliser des micro-organismes pour produire la structure de base de la Cyclosporine A.

Modification chimique : Modifications chimiques post-fermentation pour introduire les groupes fonctionnels souhaités.

Analyse Des Réactions Chimiques

Types de réactions

[(D)MeSer]3-[(40-OH) MeLeu]4-Cyclosporine A subit diverses réactions chimiques, notamment :

Oxydation : Introduction du groupe hydroxyle en position 40.

Substitution : Incorporation de la D-méthyl-sérine.

Réactifs et conditions courants

Agents oxydants : Utilisés pour l'oxydation sélective de positions spécifiques.

Réactifs de couplage peptidique : Tels que les carbodiimides pour l'incorporation de résidus d'acides aminés.

Produits majeurs

Les principaux produits formés à partir de ces réactions comprennent la [(D)MeSer]3-[(40-OH) MeLeu]4-Cyclosporine A souhaitée ainsi que des sous-produits potentiels qui sont généralement éliminés par des processus de purification .

Applications de la recherche scientifique

[(D)MeSer]3-[(40-OH) MeLeu]4-Cyclosporine A a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour l'étude de la synthèse et des modifications peptidiques.

Biologie : Investigated for its binding affinity to cyclophilin A and its potential as an anti-HIV agent.

Médecine : Explored for its reduced immunosuppressive activity while retaining antiviral properties.

Industrie : Potential applications in the development of new pharmaceuticals and therapeutic agents.

Mécanisme d'action

Le mécanisme d'action de [(D)MeSer]3-[(40-OH) MeLeu]4-Cyclosporine A implique sa liaison à la cyclophiline A, une protéine qui joue un rôle dans le repliement des protéines et la régulation de la réponse immunitaire. En se liant à la cyclophiline A, ce composé inhibe l'activité de la calcineurine, une protéine phosphatase impliquée dans l'activation des lymphocytes T. Cette inhibition conduit à une réponse immunitaire réduite, ce qui la rend utile dans les conditions nécessitant une immunosuppression .

Applications De Recherche Scientifique

[(D)MeSer]3-[(40-OH) MeLeu]4-Cyclosporin A has several scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and modifications.

Biology: Investigated for its binding affinity to cyclophilin A and its potential as an anti-HIV agent.

Medicine: Explored for its reduced immunosuppressive activity while retaining antiviral properties.

Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents.

Mécanisme D'action

The mechanism of action of [(D)MeSer]3-[(40-OH) MeLeu]4-Cyclosporin A involves its binding to cyclophilin A, a protein that plays a role in protein folding and immune response regulation. By binding to cyclophilin A, this compound inhibits the activity of calcineurin, a protein phosphatase involved in T-cell activation. This inhibition leads to reduced immune response, making it useful in conditions requiring immunosuppression .

Comparaison Avec Des Composés Similaires

Composés similaires

[(40-OH)MeLeu]4-Cyclosporine A : Another derivative with a hydroxyl group at the 40th position.

(γ-OH) MeLeu 4-Cs : A non-immunosuppressive derivative with similar modifications.

Unicité

[(D)MeSer]3-[(40-OH) MeLeu]4-Cyclosporine A est unique en raison de ses modifications spécifiques qui améliorent son activité antivirale tout en réduisant les effets immunosuppresseurs. Cela en fait un candidat prometteur pour des applications thérapeutiques où une immunosuppression réduite est souhaitée .

Propriétés

Formule moléculaire |

C63H113N11O14 |

|---|---|

Poids moléculaire |

1248.6 g/mol |

Nom IUPAC |

(3S,6S,9S,12R,15S,18S,21S,24S,27R,30S)-30-ethyl-27-(hydroxymethyl)-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-24-(2-hydroxy-2-methylpropyl)-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18-tris(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |

InChI |

InChI=1S/C63H113N11O14/c1-25-27-28-39(13)51(76)50-55(80)66-42(26-2)57(82)72(22)47(33-75)60(85)71(21)46(32-63(16,17)88)54(79)67-48(37(9)10)61(86)68(18)43(29-34(3)4)53(78)64-40(14)52(77)65-41(15)56(81)69(19)44(30-35(5)6)58(83)70(20)45(31-36(7)8)59(84)73(23)49(38(11)12)62(87)74(50)24/h25,27,34-51,75-76,88H,26,28-33H2,1-24H3,(H,64,78)(H,65,77)(H,66,80)(H,67,79)/b27-25+/t39-,40+,41-,42+,43+,44+,45+,46+,47-,48+,49+,50?,51-/m1/s1 |

Clé InChI |

XCXAXJCKONNWJE-HXEFTPTGSA-N |

SMILES isomérique |

CC[C@H]1C(=O)N([C@@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N(C(C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)(C)O)C)CO)C |

SMILES canonique |

CCC1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)(C)O)C)CO)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-N2-{4-[(4-chlorobenzyl)oxy]benzyl}serinamide](/img/structure/B10838782.png)

![(S)-N2-{4-[(3-chlorobenzyl)oxy]benzyl}serinamide](/img/structure/B10838802.png)

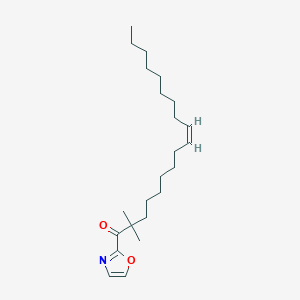

![(Z)-1-(benzo[d]oxazol-2-yl)octadec-9-en-1-one](/img/structure/B10838814.png)